2-Amino-4-butoxybenzoic acid
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-4-butoxybenzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
InChI Key |
XFRSQOIWZWBFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in the substituent at the 4-position, which critically impacts their physicochemical and functional properties:
Notes:
- Bromo and cyano substituents introduce electronegative groups, favoring interactions with biological targets or catalytic sites .
Preparation Methods
Nitration of 4-Butoxybenzoic Acid
A direct route involves nitrating 4-butoxybenzoic acid to introduce a nitro group at the ortho position, followed by reduction to the amine. However, the electron-donating butoxy group directs electrophilic substitution to the para position, complicating ortho-nitration.
Alternative Strategy :
-
Intermediate halogenation : Bromination at the ortho position prior to butoxylation enables directed nitration. For example, bromination of 4-hydroxybenzoic acid followed by Williamson ether synthesis with butyl bromide yields 4-butoxy-2-bromobenzoic acid. Subsequent nitration replaces bromine with a nitro group, which is then reduced to an amine.
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation Using Raney Nickel
The patent CN107935876B demonstrates the efficacy of Raney nickel in hydrogenating nitro groups under mild conditions. Applied to 2-nitro-4-butoxybenzoic acid, this method achieves high yields (>90%) with short reaction times (2–3 hours).
Typical Conditions :
-
Catalyst : Raney nickel (20% by mass relative to substrate)
-
Solvent : Ethyl acetate
-
Pressure : 1.0–2.0 MPa H₂
-
Temperature : 25–55°C
Advantages :
-
Minimal byproduct formation
-
Catalyst recyclability (up to 10 cycles)
-
Compatibility with ester-protected carboxylic acids
Butoxylation via Williamson Ether Synthesis
Alkylation of 4-Hydroxybenzoic Acid
Introducing the butoxy group via Williamson ether synthesis is a cornerstone method:
-
Protection of carboxylic acid : Methyl ester formation using SOCl₂/MeOH.
-
Alkylation : Reaction of 4-hydroxybenzoate with butyl bromide in the presence of K₂CO₃.
-
Deprotection : Hydrolysis with NaOH to yield 4-butoxybenzoic acid.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C, 2 h | 92 |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 85 |
| Deprotection | 2M NaOH, reflux, 4 h | 95 |
This route ensures regioselective butoxylation but requires multistep processing.
Ullmann Coupling for Direct Butoxylation
Copper-Catalyzed Etherification
The Ullmann reaction offers a one-step method for aryl ether formation, bypassing intermediate protection:
Reaction Scheme :
Conditions :
-
Catalyst : CuI (10 mol%)
-
Base : K₂CO₃
-
Solvent : DMSO, 110°C, 24 h
-
Yield : 78%
Limitations :
-
High temperatures risk decarboxylation
-
Requires halogenated precursors
Comparative Analysis of Reduction Methods
Reducing the nitro group in 2-nitro-4-butoxybenzoic acid to the amine is critical. The table below contrasts catalytic hydrogenation (CN107935876B) and traditional Fe/HCl reduction:
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Ni | 2–3 | 95 | 98 |
| Fe/HCl | Fe powder | 6–8 | 72 | 85 |
Environmental and Economic Considerations
Q & A
Q. Experimental Design :
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for butoxy -OCH₂-).
- IR Spectroscopy : Identify carboxylic acid (1700 cm⁻¹) and amino (3300–3500 cm⁻¹) groups.
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers assess the compound’s potential biological activity, such as enzyme inhibition?
Advanced Research Question
Experimental Workflow :
Target Selection : Prioritize enzymes with binding pockets accommodating bulky substituents (e.g., cyclooxygenase, cytochrome P450).
In Vitro Assays :
- Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) to estimate protein interaction .
- Enzyme Inhibition : Measure IC₅₀ values using colorimetric substrates (e.g., p-nitrophenyl acetate for esterases).
Computational Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to predict binding modes.
Data Interpretation : Compare activity with analogs (e.g., 4-Aminobenzoic acid’s role in folic acid synthesis ).
What strategies mitigate challenges in synthesizing derivatives with modified substituents?
Advanced Research Question
- Steric Hindrance : Use bulky protecting groups (e.g., Boc for amino) during butoxy installation .
- Solubility Issues : Employ phase-transfer catalysts (e.g., TBAB) in biphasic reactions.
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. alkylating agent) and reaction time .
Example : Brominated analogs require careful temperature control to avoid di-substitution .
How does the compound’s crystal packing affect its physicochemical properties?
Advanced Research Question
XRD data for 2-Amino-4-chlorobenzoic acid reveal centrosymmetric dimers stabilized by O–H⋯O hydrogen bonds, enhancing thermal stability . Similar analysis for the butoxy derivative would involve:
- Hydrogen Bonding : Map interactions (e.g., N–H⋯O, O–H⋯O) using Mercury software.
- Thermal Analysis : Correlate melting points with packing density.
Implications : Tight packing reduces solubility but improves shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
